

An In-depth Technical Guide on N-Cbz-(R)-norleucine

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Compound of Interest

	<i>(R)</i> -2-
Compound Name:	<i>(((Benzyloxy)carbonyl)amino)hexanoic acid</i>
CAS No.:	15027-14-2
Cat. No.:	B554494

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For researchers, scientists, and professionals in drug development, N-Cbz-(R)-norleucine is a valuable chiral building block. This document provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and detailed experimental protocols for its synthesis and application, particularly in peptide synthesis.

Chemical Structure and Formula

N-Cbz-(R)-norleucine, systematically named **(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid**, is the N-protected form of (R)-norleucine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted reactions during chemical synthesis. Norleucine itself is an isomer of the more common amino acid, leucine.

Chemical Formula: $C_{14}H_{19}NO_4$

Molecular Weight: 265.30 g/mol

Synonyms: Z-D-Nle-OH, Cbz-D-norleucine, N-Benzyloxycarbonyl-D-norleucine, Z-D-Norleucine

Caption: Chemical structure of N-Cbz-(R)-norleucine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Cbz-(R)-norleucine and its related isomers. This data is essential for its handling, storage, and application in experimental settings.

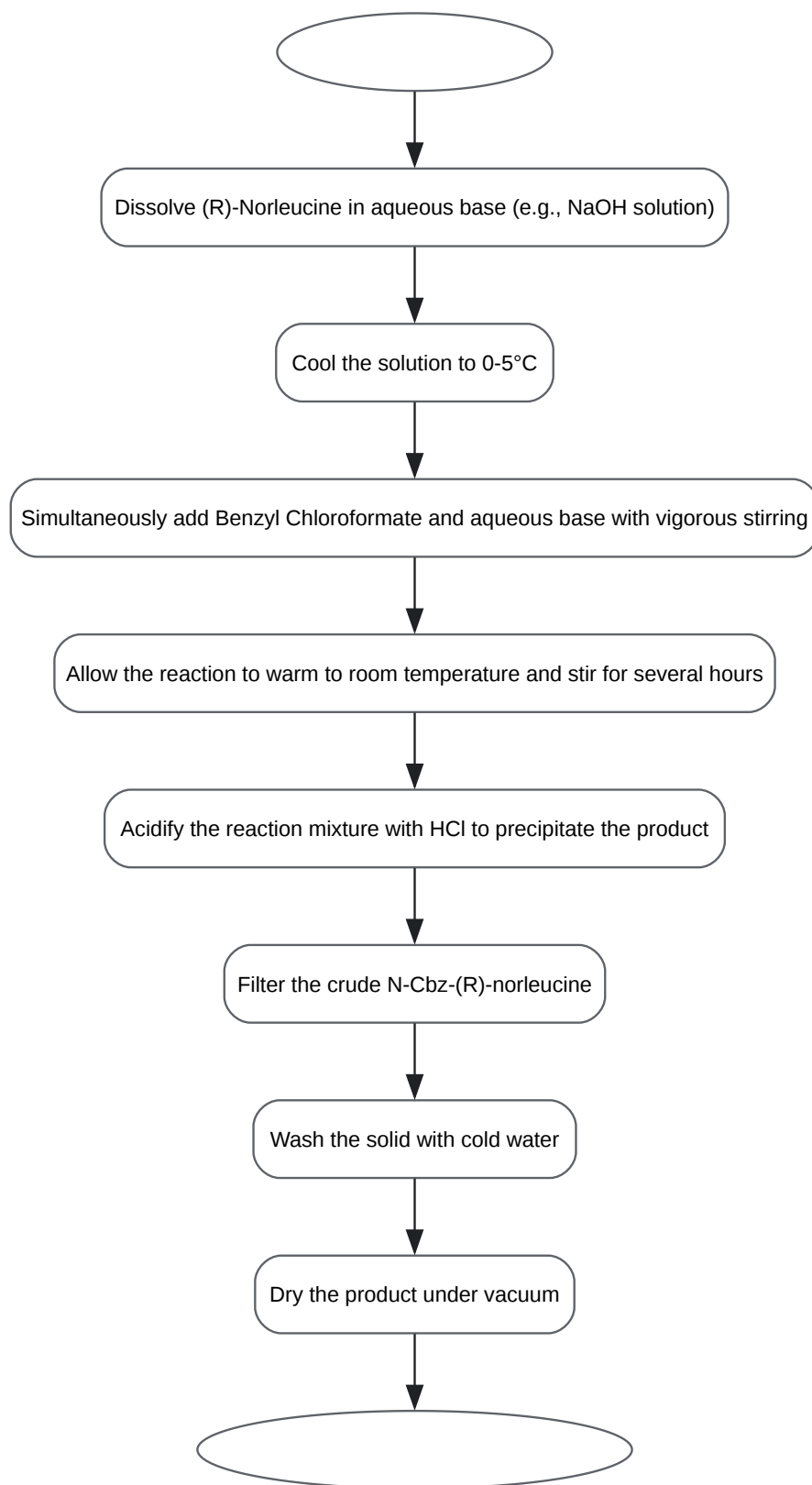
Property	Value
Molecular Formula	C ₁₄ H ₁₉ NO ₄
Molecular Weight	265.30 g/mol
Appearance	White to off-white solid
Melting Point	56-58 °C
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Optical Rotation [α] _D ²⁰	For the related Boc-D-norleucine: +8 ± 2° (c=1 in MeOH).[1] The Cbz-protected (R)-enantiomer is expected to have a positive specific rotation.
Storage	Store at 2-8°C, sealed in a dry environment.[1]

Experimental Protocols

N-Cbz-(R)-norleucine is primarily used as a building block in peptide synthesis. Below are detailed protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS).

Synthesis of N-Cbz-(R)-norleucine

The synthesis of N-Cbz-(R)-norleucine is typically achieved through the reaction of (R)-norleucine with benzyl chloroformate under basic conditions, a procedure known as the Schotten-Baumann reaction.



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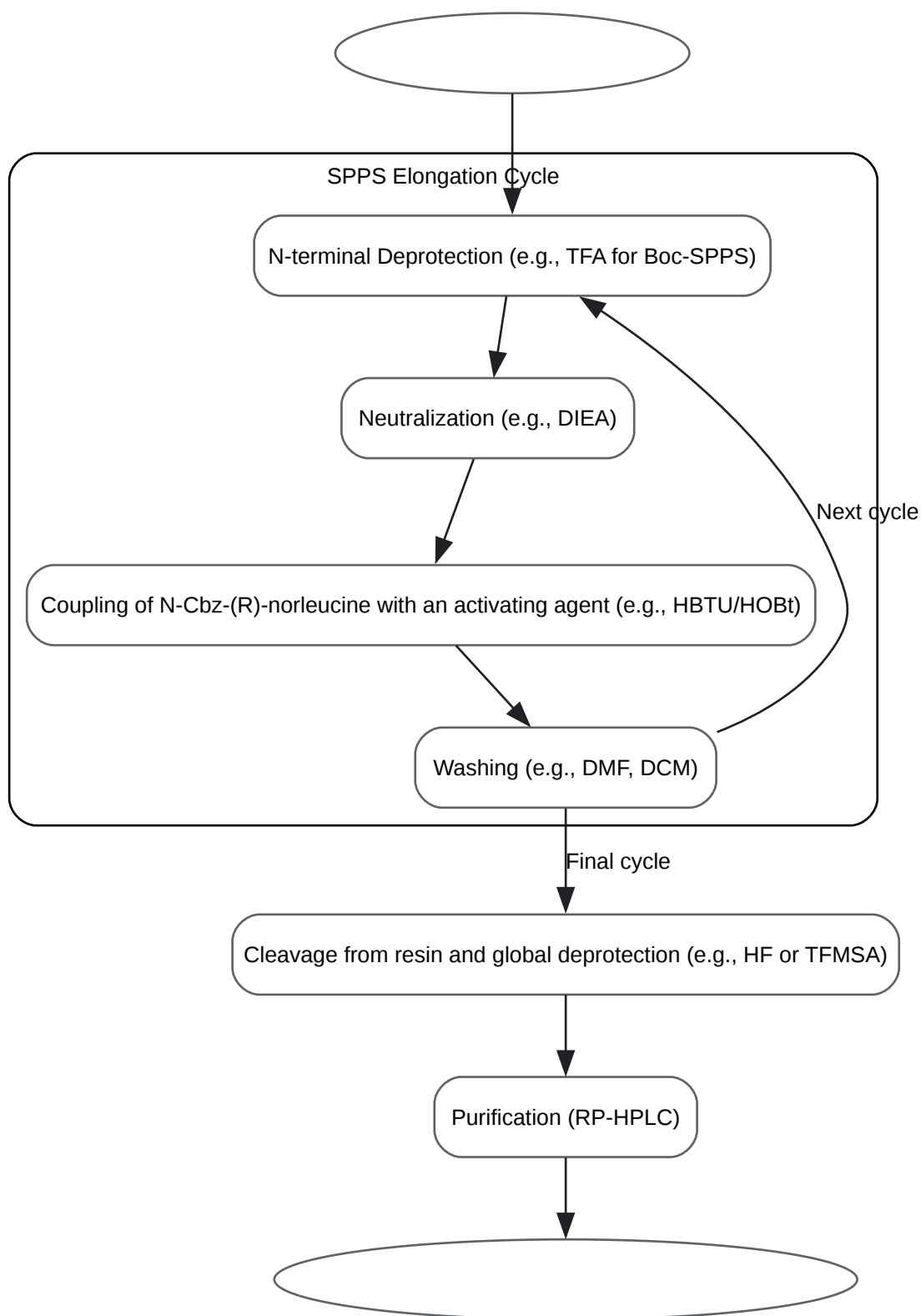
Caption: General workflow for the synthesis of N-Cbz-(R)-norleucine.

Detailed Protocol:

- **Dissolution:** Dissolve (R)-norleucine (1 equivalent) in a 1 M sodium hydroxide solution (2 equivalents) and cool the solution to 0°C in an ice bath.
- **Reaction:** To the cooled and vigorously stirred solution, add benzyl chloroformate (1.1 equivalents) and a 2 M sodium hydroxide solution (1.2 equivalents) dropwise and simultaneously, maintaining the pH between 9 and 10.
- **Stirring:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
- **Work-up:** Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
- **Precipitation:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate of N-Cbz-(R)-norleucine will form.
- **Isolation:** Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
- **Drying:** Dry the product under vacuum to yield N-Cbz-(R)-norleucine as a white solid.

Use in Solid-Phase Peptide Synthesis (SPPS)

N-Cbz-(R)-norleucine can be incorporated into a peptide sequence using standard SPPS protocols. The Cbz group is typically stable to the acidic conditions used for Boc removal, allowing for selective deprotection strategies.^[2]



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References

- [1. benchchem.com \[benchchem.com\]](#)
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